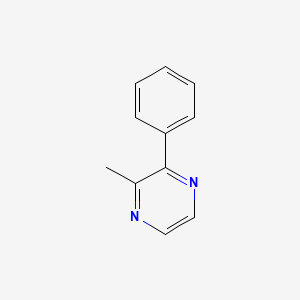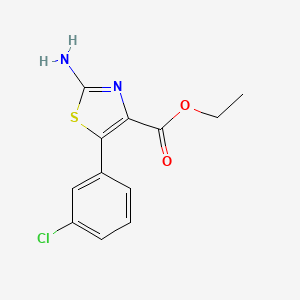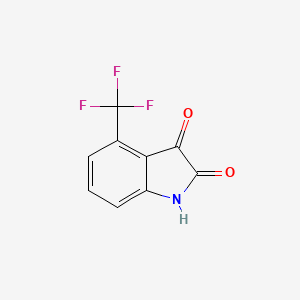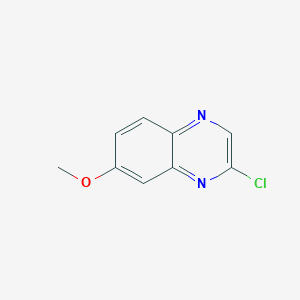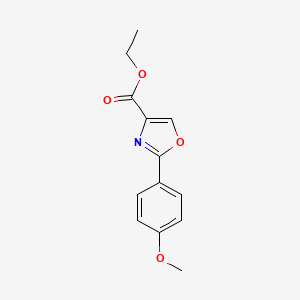
(4-(Methylamino)phenyl)methanol
描述
(4-(Methylamino)phenyl)methanol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenylmethanol, where a methylamino group is attached to the para position of the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions:
Methylation of Anilines: Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, particularly the methylation of anilines, which is a well-established process in the chemical industry.
化学反应分析
Types of Reactions:
Oxidation: (4-(Methylamino)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the para position relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium amide (NaNH2) and sodium hydride (NaH) are used for nucleophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of 4-(methylamino)benzaldehyde.
Reduction: Formation of 4-(methylamino)phenylmethane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: (4-(Methylamino)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (4-(Methylamino)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
相似化合物的比较
Phenylmethanol: Lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylaminobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
4-(Methoxyphenyl)methanol: Contains a methoxy group instead of a methylamino group, affecting its chemical properties and reactivity.
Uniqueness:
Reactivity: The presence of both hydroxyl and methylamino groups in (4-(Methylamino)phenyl)methanol makes it uniquely reactive in various chemical reactions.
Applications: Its dual functional groups allow for diverse applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
[4-(methylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBXQNDKIZRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478137 | |
| Record name | Benzenemethanol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181819-75-0 | |
| Record name | Benzenemethanol, 4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
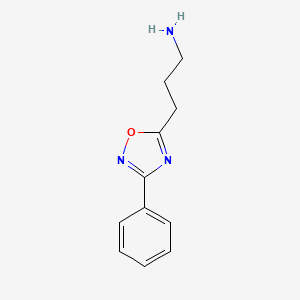


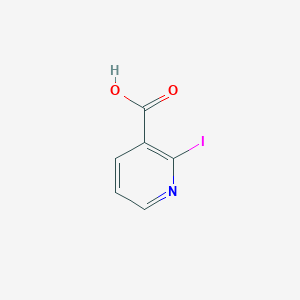
![1,4-Dioxaspiro[4.5]decan-7-ol](/img/structure/B1601362.png)
